molecular formula C10H9ClN2O B129890 N-(2-chloro-6-methylphenyl)-2-cyanoacetamide CAS No. 87165-28-4

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Cat. No. B129890
CAS RN: 87165-28-4
M. Wt: 208.64 g/mol
InChI Key: GPCJKAFQBNQMBW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Metabolism Studies in Herbicide Research One significant area of research involving N-(2-chloro-6-methylphenyl)-2-cyanoacetamide relates to its metabolism in herbicide applications. A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research highlights the metabolic pathways of various chloroacetamide herbicides, contributing to a better understanding of their potential carcinogenicity.

Antimicrobial Agent Synthesis The compound has been explored in the synthesis of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. This research, published in the International Journal of Molecular Sciences, demonstrates the potential of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide derivatives in medical applications.

Photodegradation Studies The photodegradation of metolachlor, a compound related to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, was studied by Wilson and Mabury (2000). They investigated the production of monochloroacetic acid during the photolysis of metolachlor in a sunlight simulator, which is crucial for understanding the environmental impact of such herbicides. Their findings are detailed in the Journal of agricultural and food chemistry.

Protein Synthesis and Herbicide Mode of Action Research by Deal et al. (1980) in Weed Science investigated the effects of chloracetamides, including compounds similar to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, on protein synthesis. This study provides insights into the mode of action of chloracetamide herbicides.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(11)10(7)13-9(14)5-6-12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCJKAFQBNQMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308040
Record name N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

CAS RN

87165-28-4
Record name NSC201563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Adhikari, DA Jones, AJ Liepa… - Australian journal of …, 2005 - CSIRO Publishing
N-Substituted cyanoacetamides 1 were condensed with 1,2-diketones 2 under base catalysis to form γ-hydroxy γ-lactams 3. Treatment of 3 with acids gave novel fungicidal γ-methylene …
Number of citations: 32 www.publish.csiro.au

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